![molecular formula C18H19NO3 B13577538 1-{[4-(Benzyloxy)phenyl]methyl}azetidine-3-carboxylic acid](/img/structure/B13577538.png)
1-{[4-(Benzyloxy)phenyl]methyl}azetidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[4-(Benzyloxy)phenyl]methyl}azetidine-3-carboxylic acid is an organic compound that features a unique azetidine ring structure
Preparation Methods
The synthesis of 1-{[4-(Benzyloxy)phenyl]methyl}azetidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzyloxy Group: The initial step involves the protection of the phenol group by converting it into a benzyloxy group using benzyl chloride and a base such as sodium hydroxide.
Azetidine Ring Formation: The next step involves the formation of the azetidine ring. This can be achieved through cyclization reactions involving appropriate precursors.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-{[4-(Benzyloxy)phenyl]methyl}azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by reagents such as sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation at the benzylic position can yield benzoic acid derivatives.
Scientific Research Applications
1-{[4-(Benzyloxy)phenyl]methyl}azetidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its potential use in the development of novel materials with unique properties, such as polymers and coatings.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-{[4-(Benzyloxy)phenyl]methyl}azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxy group and the azetidine ring play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-{[4-(Benzyloxy)phenyl]methyl}azetidine-3-carboxylic acid can be compared with similar compounds such as:
1-{[4-(Benzyloxy)phenyl]methyl}azetidine-3-carboxamide: This compound has a similar structure but features a carboxamide group instead of a carboxylic acid group.
1-{[4-(Benzyloxy)phenyl]methyl}azetidine-3-methanol: This compound has a hydroxyl group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H19NO3 |
|---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
1-[(4-phenylmethoxyphenyl)methyl]azetidine-3-carboxylic acid |
InChI |
InChI=1S/C18H19NO3/c20-18(21)16-11-19(12-16)10-14-6-8-17(9-7-14)22-13-15-4-2-1-3-5-15/h1-9,16H,10-13H2,(H,20,21) |
InChI Key |
SQWUFJAACJIQGB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1CC2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenyl)-3-[1-(4-chlorophenyl)-2-nitroethyl]-1H-indole](/img/structure/B13577456.png)
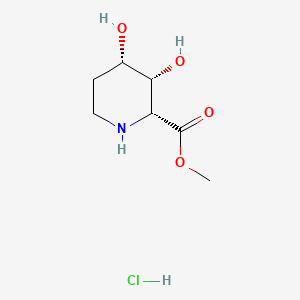
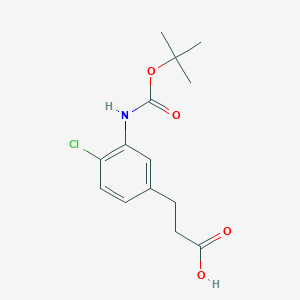


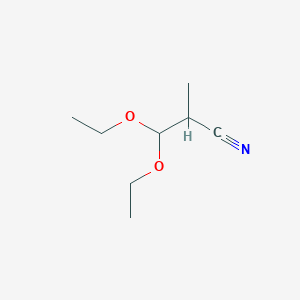
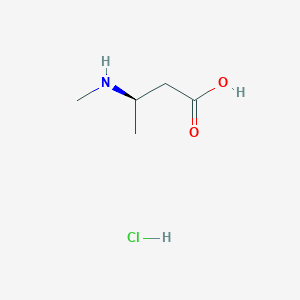
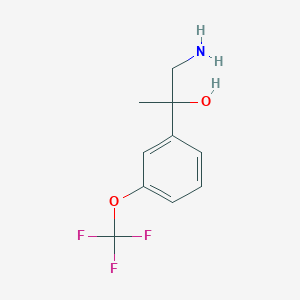
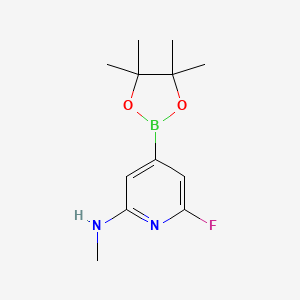

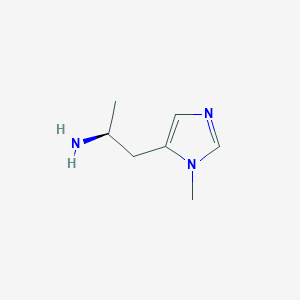
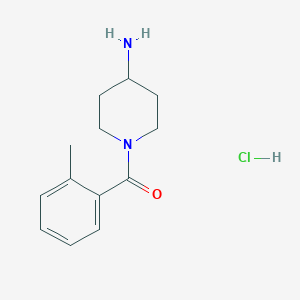
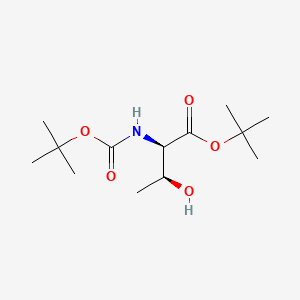
![3-[4-(Benzyloxy)phenyl]pyrrolidine](/img/structure/B13577553.png)
